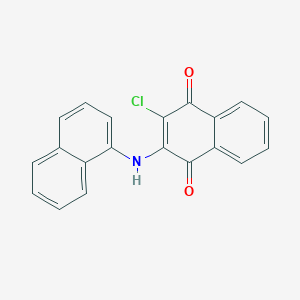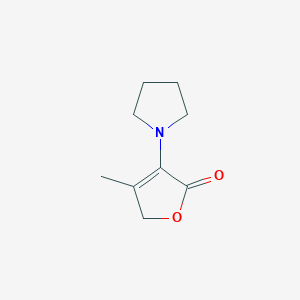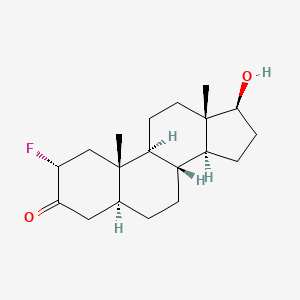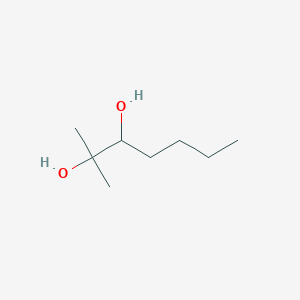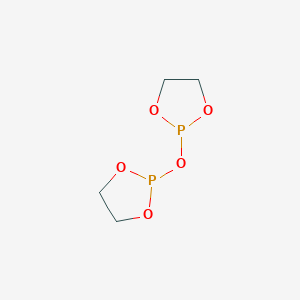
Diethylene pyrophosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylene pyrophosphite is a chemical compound that belongs to the class of pyrophosphites. It is known for its reactivity and potential applications in various fields of science and industry. The compound is characterized by the presence of two ethylene groups linked to a pyrophosphite moiety, which imparts unique chemical properties.
準備方法
The synthesis of diethylene pyrophosphite typically involves the reaction of diethylene glycol with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
Diethylene pyrophosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylene pyrophosphate.
Hydrolysis: The compound is prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of phosphoric acid derivatives.
Substitution: It can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Diethylene pyrophosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of diethylene pyrophosphite involves its interaction with various molecular targets, primarily through its phosphorus moiety. It can act as a nucleophile or an electrophile, depending on the reaction environment. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.
類似化合物との比較
Diethylene pyrophosphite can be compared with other pyrophosphite compounds such as:
- Diethyl pyrophosphite
- Dimethyl pyrophosphite
- Diphenyl pyrophosphite These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its ethylene linkage, which imparts distinct physical and chemical characteristics.
特性
CAS番号 |
3348-43-4 |
|---|---|
分子式 |
C4H8O5P2 |
分子量 |
198.05 g/mol |
IUPAC名 |
2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2 |
InChIキー |
SQCIFBZKLLGBFA-UHFFFAOYSA-N |
正規SMILES |
C1COP(O1)OP2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
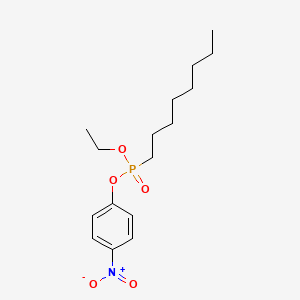
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

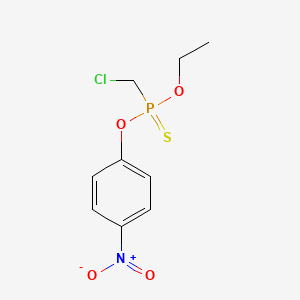
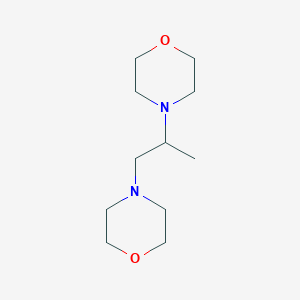

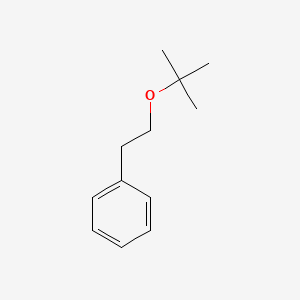
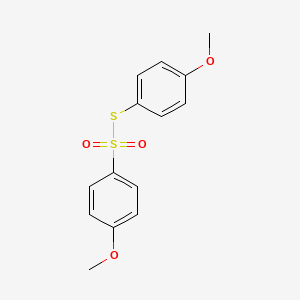
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
